4,6-Dichloro-2-methylindole

Description

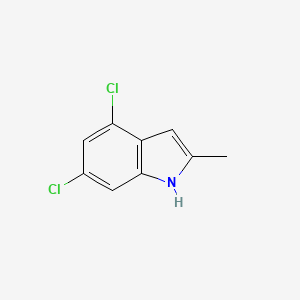

4,6-Dichloro-2-methylindole (CAS 101495-18-5) is a halogenated indole derivative with the molecular formula C₈H₅Cl₂N and a molecular weight of 186.04 g/mol . Its structure features chlorine atoms at positions 4 and 6 of the indole ring and a methyl group at position 2 (Figure 1). This compound is commercially available and serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4,6-dichloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUSJGONHVYQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654100 | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-21-6 | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole compound.

Industrial Production Methods

Industrial production of 4,6-Dichloro-2-methyl-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the indole ring structure.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4,6-Dichloro-2-methyl-1H-indole has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of various biologically active compounds.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Indole Derivatives

Methyl 4,5-Dichloroindole-2-carboxylate (CAS 952958-53-1)

- Molecular Formula: C₁₀H₇Cl₂NO₂

- Substituents : Cl at positions 4 and 5, a carboxylate ester at position 2.

- This derivative is used in medicinal chemistry for further functionalization .

4,6-Dichloroindole-2-carboxylic Acid (CAS 101861-63-6)

- Molecular Formula: C₉H₅Cl₂NO₂

- Substituents : Cl at positions 4 and 6, a carboxylic acid at position 2.

- Key Differences : The carboxylic acid group enhances acidity and solubility in aqueous media, making it suitable for ligand design in drug discovery .

4,6-Dichloro-3-methyl-1H-indole (CAS 1956379-85-3)

- Molecular Formula : C₉H₇Cl₂N

- Substituents : Cl at positions 4 and 6, methyl at position 3.

Heterocyclic Analogues

4,6-Dichloro-2-methylpyrimidine (CAS Not Provided)

- Molecular Formula : C₅H₄Cl₂N₂

- Substituents : Cl at positions 4 and 6, methyl at position 2.

- Key Differences : As a pyrimidine derivative, this compound lacks the aromatic indole ring system. It is an intermediate in anticancer drug synthesis (e.g., dasatinib), highlighting the importance of halogenation in bioactive molecule design .

Pharmacologically Modified Derivatives

Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acid Ethyl Ester

- Example Compound : 4,6-Dichloro-3-[(2-oxo-3-phenyl-1-imidazolidinyl)methyl]indole-2-carboxylic acid ethyl ester.

- Molecular Formula : C₁₉H₁₅Cl₂N₃O₃

- Key Features : The addition of a hydantoin-imidazolidinyl group introduces hydrogen-bonding and hydrophobic interactions, enhancing binding affinity to biological targets. These derivatives are explored as ligands for therapeutic applications .

Physicochemical and Pharmacological Properties

Table 1. Comparative Analysis of Key Properties

Key Observations :

- Lipophilicity : The methyl group in 4,6-Dichloro-2-methylindole increases lipophilicity compared to carboxylic acid derivatives, influencing membrane permeability in drug design.

- Reactivity : Chlorine atoms deactivate the indole ring toward electrophilic substitution, but the electron-donating methyl group at position 2 may partially counteract this effect.

- Pharmacological Potential: Hydantoin-substituted derivatives exhibit enhanced bioactivity due to additional functional groups, whereas 4,6-Dichloro-2-methylindole serves as a simpler scaffold .

Biological Activity

4,6-Dichloro-2-methylindole is an indole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical and Structural Properties

4,6-Dichloro-2-methylindole has the molecular formula . Its structure features a chlorine atom at the 4 and 6 positions of the indole ring, alongside a methyl group at the 2 position. This unique arrangement contributes to its biological properties, making it a subject of interest for various therapeutic applications.

The biological activity of 4,6-Dichloro-2-methylindole is primarily attributed to its interaction with several molecular targets:

- Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, including serotonin receptors and G-protein coupled receptors (GPCRs), influencing numerous signaling pathways .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biological processes, such as histone deacetylases (HDACs), which play a role in cancer progression .

Anticancer Properties

Research indicates that 4,6-Dichloro-2-methylindole exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cell Line Studies : It has shown significant cytotoxic effects against human leukemia cells (e.g., MV4-11) with IC50 values indicating effective inhibition of cell proliferation .

- Mechanistic Insights : The compound's anticancer activity is linked to its ability to modulate gene expression related to cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Efficacy : Studies have reported that 4,6-Dichloro-2-methylindole displays activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Study on Anticancer Effects

A notable study investigated the effects of 4,6-Dichloro-2-methylindole on cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 12.5 | Induction of apoptosis |

| MOLM-13 | 15.8 | Cell cycle arrest |

| A549 (Lung) | 20.3 | Inhibition of HDAC activity |

This table summarizes the cytotoxic effects observed in different cell lines along with the proposed mechanisms by which the compound exerts its anticancer effects.

Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial properties of 4,6-Dichloro-2-methylindole against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Antifungal |

This table illustrates the effectiveness of the compound against different microbial strains, highlighting its potential as a therapeutic agent in treating infections.

Future Directions

The ongoing research into 4,6-Dichloro-2-methylindole suggests several avenues for future exploration:

- Development of Novel Therapeutics : Given its promising biological activities, further optimization and modification could lead to new drugs targeting cancer and infectious diseases.

- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying its effects could enhance understanding and improve therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.